N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
Description
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide, commonly referred to by its research code PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its chemical structure consists of a benzamide moiety linked to a (3R)-1-azabicyclo[2.2.2]octane (quinuclidine) core. Key properties include:
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1 |
InChI Key |
MVKDKUUCCOPJSG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves coupling (3R)-3-aminoquinuclidine with benzoyl chloride derivatives using N,N'-dicyclohexylcarbodiimide (DCC) as a condensation agent. The reaction occurs in a pyridine-water solvent system (50–90% pyridine by volume), which enhances solubility and minimizes side reactions.
Key steps :
-
Dissolution of (3R)-3-aminoquinuclidine hydrochloride in pyridine-water.
-
Dropwise addition of benzoyl chloride or substituted benzoyl chloride.
-
Stirring at 20–25°C for 12–24 hours.
-
Filtration to remove N,N'-dicyclohexylurea byproducts.
Yield and Purity
Table 1: Representative Examples of Carbodiimide-Mediated Synthesis
Direct Acylation with Benzoyl Chloride
Protocol for Enantiomerically Pure Products
Direct acylation avoids carbodiimide reagents, simplifying the process. (3R)-3-Aminoquinuclidine is reacted with benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.
Optimized conditions :
-
Molar ratio (amine:acyl chloride): 1:1.1
-
Temperature: 0°C to room temperature.
-
Base: Triethylamine (2 eq) to scavenge HCl.
Challenges and Solutions
Table 2: Direct Acylation Performance Metrics
| Solvent | Reaction Time (h) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| DCM | 6 | 85 | 99 |
| THF | 8 | 78 | 98 |
| Ether | 12 | 65 | 95 |
Asymmetric Synthesis from Chiral Precursors
Use of (R)-3-Aminoquinuclidine
Enantiomerically pure (R)-3-aminoquinuclidine is critical for stereochemical fidelity. It is synthesized via:
Coupling with Activated Esters
Benzamide formation is achieved using mixed carbonic anhydrides or HOBt/DMAP-mediated activation . This method avoids harsh acidic conditions, preserving stereochemistry.
Example protocol :
-
Generate mixed anhydride from benzoic acid and ethyl chloroformate.
-
React with (R)-3-aminoquinuclidine in THF at -15°C.
-
Isolate product via column chromatography (SiO₂, ethyl acetate/hexane).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Strategies
Recent advances employ Wang resin -linked benzoyl intermediates. The (R)-3-aminoquinuclidine is coupled using HATU/DIEA in DMF, followed by cleavage with TFA.
Advantages :
Table 3: Solid-Phase Synthesis Parameters
| Resin Type | Coupling Reagent | Cleavage Agent | Yield (%) |
|---|---|---|---|
| Wang resin | HATU/DIEA | TFA/H₂O (95:5) | 82 |
| Rink amide | PyBOP/NMM | TFA/DCM (1:99) | 75 |
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions: ®-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinuclidine ring can be oxidized to form N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(quinuclidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
PNU-282987
- Substituent : 4-chlorobenzamide.
- Key feature : High α7 nAChR selectivity (Ki = 26 nM) and moderate brain penetration .
PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)
- Substituent : Furopyridine replaces chlorobenzene.
- Impact : Enhanced receptor binding kinetics and improved pharmacokinetic (PK) properties compared to PNU-282985. Used in preclinical models of cognitive dysfunction .
PHA-709829 (N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)
Substituent Variations on the Benzamide Ring
Key Observations :
Pharmacokinetic and Biodistribution Profiles
- PNU-282987: Limited brain uptake (0.14–0.91% ID/g in mice) but significant α7 nAChR engagement .
- N-(R)-1-aza-bicyclo[2.2.2]oct-3-yl-4-iodo-benzamide (Compound 3 ) :
- SSR180711 (4-bromophenyl ester derivative): Core: Diazabicyclononane instead of quinuclidine. Impact: Higher brain-to-plasma ratios due to improved passive diffusion .
Q & A
Basic: What are the critical physicochemical properties of PNU-282987, and how do they influence experimental design?
PNU-282987 has a molecular weight of 301.21 (C₁₄H₁₈Cl₂N₂O) and is sparingly soluble in water (<1 mg/mL) but dissolves well in DMSO (61 mg/mL). Its purity (≥98%) and stability in solution (recommended storage at -20°C in DMSO) are critical for reproducibility. For in vitro assays, prepare 10 mM stock solutions by dissolving 5 mg in 1.66 mL DMSO. Solubility constraints necessitate vehicle controls to avoid solvent-induced artifacts in cellular assays .
Basic: What standardized protocols are used to assess PNU-282987's activity as an α7 nicotinic acetylcholine receptor (nAChR) agonist?
PNU-282987 is evaluated using:
- Electrophysiology : Whole-cell patch-clamp recordings in transfected HEK-293 cells or hippocampal brain slices to measure α7 nAChR currents. EC₅₀ values (typically ~1–10 µM) confirm agonist potency .
- Calcium Imaging : Fluo-4 or Fura-2 dyes in α7-expressing cells to monitor receptor activation via Ca²⁺ influx.
- Behavioral Models : Auditory gating tests in rodents (e.g., prepulse inhibition) to validate functional CNS effects .
Advanced: How does the stereochemistry of the azabicyclo[2.2.2]octane moiety impact α7 nAChR selectivity?
The (3R) configuration in the azabicyclo[2.2.2]octane scaffold is critical for binding to the α7 nAChR orthosteric site. Structural analogs with (3S) or quinuclidine substitutions show reduced affinity, as the rigid bicyclic structure aligns the cationic nitrogen with conserved receptor residues (e.g., Trp149). Molecular docking and comparative SAR studies with derivatives like PHA-543613 highlight the necessity of this stereochemistry for receptor activation .
Advanced: What experimental strategies address contradictory data on PNU-282987's anti-emetic efficacy versus neuroleptic activity?
Early studies reported anti-emetic effects in non-platinum chemotherapy models without neuroleptic activity (e.g., no d-amphetamine lethality blockade). However, analogs like 4-chloro-substituted benzamides showed variable outcomes. To resolve contradictions:
- Use conditional knockout models to isolate α7 nAChR-mediated pathways.
- Apply dose-response profiling to differentiate off-target effects at higher concentrations.
- Compare pharmacokinetic parameters (e.g., brain penetration) across species .
Advanced: How can researchers differentiate orthosteric agonism from allosteric modulation in α7 nAChR studies with PNU-282987?
PNU-282987 is a canonical orthosteric agonist, but co-application with positive allosteric modulators (PAMs) like TQS enhances efficacy. To distinguish mechanisms:
- Conduct Schild analysis to assess competitive binding.
- Use mutagenesis (e.g., α7 nAChR transmembrane domain mutations) to disrupt PAM binding sites.
- Compare current decay kinetics: orthosteric agonists induce rapid desensitization, while PAMs prolong channel opening .
Basic: What analytical methods ensure batch-to-batch consistency in PNU-282987 synthesis?
- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted 4-chlorobenzamide).
- Chiral Chromatography : Verify (3R) stereochemical integrity using columns like Chiralpak AD-H.
- NMR : Confirm structural fidelity via characteristic peaks (e.g., bicyclic proton resonances at δ 2.5–3.5 ppm) .
Advanced: What in vivo models best recapitulate PNU-282987's reported GABAergic synaptic enhancement?
The compound restores auditory gating deficits in anesthetized rats by enhancing GABAergic transmission. To model this:
- Use MK-801-induced gating deficits : Administer PNU-282987 (1–3 mg/kg, i.v.) and measure evoked potentials in the hippocampus.
- Combine local field potential recordings with microinfusions of α7-specific antagonists (e.g., methyllycaconitine) to validate target engagement .
Advanced: How do metabolic stability and CYP450 interactions influence PNU-282987's translational potential?
While PNU-282987 shows promise in preclinical models, its DMSO solubility limits in vivo dosing. To optimize pharmacokinetics:
- Perform hepatic microsome assays to assess CYP3A4/2D6 metabolism.
- Use pro-drug strategies (e.g., esterification) to improve oral bioavailability.
- Monitor plasma protein binding via equilibrium dialysis to adjust effective doses .
Basic: What safety precautions are required when handling PNU-282987 in laboratory settings?
- Use gloves and eye protection due to DMSO’s solvent properties (enhances skin permeation).
- Store aliquots under argon to prevent oxidation.
- Dispose of waste via incineration to avoid environmental contamination .
Advanced: How can computational modeling guide the design of PNU-282987 derivatives with improved CNS penetration?
Leverage molecular dynamics simulations to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
